Methyl 4-(methanesulfonamidomethyl)piperidine-1-carboxylate
Description
Methyl 4-(methanesulfonamidomethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Properties
IUPAC Name |
methyl 4-(methanesulfonamidomethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4S/c1-15-9(12)11-5-3-8(4-6-11)7-10-16(2,13)14/h8,10H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPXPCZLXSSVFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(methanesulfonamidomethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with methylsulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(methanesulfonamidomethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Methyl 4-(methanesulfonamidomethyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(methanesulfonamidomethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The methylsulfonamide group is known to interact with enzyme active sites, leading to inhibition or modulation of enzyme activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
Methyl piperidine-4-carboxylate: A related compound with similar structural features but lacking the methylsulfonamide group.
Methyl isonipecotate: Another piperidine derivative with different functional groups.
Uniqueness
Methyl 4-(methanesulfonamidomethyl)piperidine-1-carboxylate is unique due to the presence of the methylsulfonamide group, which imparts distinct chemical and biological properties.
Biological Activity
Methyl 4-(methanesulfonamidomethyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structure allows it to interact with various biological targets, leading to potential therapeutic applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a methanesulfonamidomethyl group and a carboxylate moiety. The presence of these functional groups contributes to its solubility and reactivity, making it suitable for various biological applications.
- Molecular Formula : C₁₁H₁₅N₃O₃S
- Molecular Weight : 273.32 g/mol
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in the body. The methanesulfonamide group is known for its role in inhibiting certain biological pathways, particularly those involved in inflammation and pain signaling.
Potential Mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as carbonic anhydrase or other sulfonamide-sensitive targets.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Biological Activities
Research has identified several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro, suggesting its use in treating inflammatory diseases.
- Analgesic Properties : Its ability to modulate pain pathways indicates potential as a non-opioid analgesic.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Active against Gram-positive bacteria | |
| Anti-inflammatory | Reduced cytokine levels in vitro | |
| Analgesic | Decreased pain response in models |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results demonstrated significant inhibition zones, indicating effective antibacterial properties.
Case Study 2: Anti-inflammatory Mechanism
In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with the compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound may be beneficial for conditions characterized by excessive inflammation.
Research Findings
Recent studies have focused on optimizing the synthesis of this compound to enhance yield and purity. Additionally, structure-activity relationship (SAR) studies are ongoing to identify more potent analogs with improved pharmacological profiles.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 4-(methanesulfonamidomethyl)piperidine-1-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including nucleophilic substitution and carboxylation. For example:
Step 1 : Introduce the methanesulfonamido group via sulfonylation of a piperidine precursor under anhydrous conditions with triethylamine as a base .
Step 2 : Protect the piperidine nitrogen using a methyl carboxylate group via esterification (e.g., methyl chloroformate in dichloromethane at 0–5°C) .
- Optimization : Monitor reaction progress using thin-layer chromatography (TLC) and adjust stoichiometry (e.g., 1.2 equivalents of methanesulfonyl chloride). Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of:
- HPLC : Reverse-phase C18 column with UV detection at 254 nm; retention time compared to standards .
- NMR : Confirm substituent positions (e.g., δ 3.6 ppm for methoxy group in -NMR; carbonyl signal at ~170 ppm in -NMR) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H] at m/z 290.1 (calculated for ) .
Q. What are the critical stability considerations for storage and handling?
- Methodological Answer :
- Storage : Store at 2–8°C in amber glass vials under inert gas (argon) to prevent hydrolysis of the ester group .
- Decomposition Risks : Exposure to moisture or strong oxidizers (e.g., peroxides) may degrade the sulfonamide moiety. Monitor via periodic HPLC analysis .
Q. What safety protocols are essential for laboratory handling?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste under EPA guidelines .
Advanced Research Questions
Q. How does the methanesulfonamidomethyl group influence biological activity, and what are validated targets?
- Methodological Answer :
- Mechanistic Insight : The sulfonamide group enhances binding to enzymes via hydrogen bonding (e.g., PARP14 inhibition observed in structurally similar quinazoline derivatives) .
- Validation : Perform enzyme inhibition assays (e.g., fluorescence polarization) and compare IC values with/without the sulfonamide group .
Q. What strategies resolve contradictions in reported pharmacological data (e.g., varying IC)?
- Methodological Answer :
- Controlled Variables : Standardize assay conditions (pH 7.4 buffer, 37°C, 5% CO) .
- Batch Analysis : Compare purity (>98% via HPLC) and stereochemical consistency (chiral HPLC or X-ray crystallography) .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound?
- Methodological Answer :
- Analog Synthesis : Replace the methanesulfonamido group with acetyl or trifluoromethylsulfonyl groups .
- Testing : Evaluate cytotoxicity (MTT assay) and target affinity (SPR or ITC) .
Q. What advanced analytical methods address challenges in quantifying trace impurities?
- Methodological Answer :
- LC-MS/MS : Detect sub-0.1% impurities using a triple quadrupole MS with MRM mode .
- Forced Degradation Studies : Expose to heat (40°C), light (UV-A), and acidic/basic conditions to identify degradation pathways .
Q. How can computational modeling predict metabolic pathways?
- Methodological Answer :
- In Silico Tools : Use Schrödinger’s ADMET Predictor or SwissADME to simulate Phase I/II metabolism (e.g., ester hydrolysis via carboxylesterases) .
- Validation : Compare with in vitro hepatocyte metabolism studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
